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VapA protein

Cat. No.: B1177184
CAS No.: 142805-17-2
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Description

The VAMP-Associated Protein A (VapA), also known as VAP-33, is a ubiquitously expressed, type IV membrane protein that is primarily localized to the endoplasmic reticulum (ER) . As an integral ER protein, VapA functions as a dynamic tether at membrane contact sites, playing a central role in inter-organelle lipid exchange, membrane trafficking, and the regulation of lipid homeostasis . It interacts with a wide range of proteins containing FFAT (two phenylalanines in an acidic tract) motifs, including lipid transfer proteins like oxysterol-binding protein (OSBP) and ceramide transfer protein (CERT), thereby coordinating non-vesicular transport of lipids such as cholesterol and ceramide between the ER and other organelles like the Golgi apparatus . VapA is also involved in vesicle traffic and fusion through its interaction with SNARE proteins, which are key components of the cellular membrane fusion machinery . In viral research, VapA has been identified as an essential host factor for several viruses, including Hepatitis C virus, where it interacts with viral nonstructural proteins to support the establishment of viral replication complexes . This recombinant Human VapA protein is produced in E. coli and is provided as a liquid solution or lyophilized powder. It has a predicted molecular mass of approximately 29.8 kDa and a purity greater than 85% as determined by SDS-PAGE . For research use only. Not intended for diagnostic, therapeutic, or cosmetic procedures, or for human or animal consumption.

Properties

CAS No.

142805-17-2

Molecular Formula

C9H10O

Synonyms

VapA protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Vapa Proteins

Conserved Structural Domains and Their Functional Implications

The domain organization of VAPA is highly conserved and consists of three main regions: an N-terminal Major Sperm Protein (MSP) domain, a central coiled-coil domain, and a C-terminal transmembrane domain (TMD). These domains mediate protein-protein interactions, dimerization, and membrane anchoring, respectively.

Major Sperm Protein (MSP) Domain Structure and Role

The N-terminal MSP domain of VAPA is a highly conserved globular domain, approximately 125 residues in length, that faces the cytoplasm. It is named for its sequence identity (around 22%) with the Major Sperm Protein of the nematode Ascaris suum. The MSP domain adopts an immunoglobulin-like fold characterized by seven beta-sheets. This domain is the primary site for interaction with a large number of VAPA-binding partners, particularly those containing the FFAT motif. Structural studies, including X-ray crystallography and NMR, have provided detailed insights into the MSP domain's structure and its interaction with FFAT motifs. The MSP domain can also form symmetric dimers.

Coiled-Coil Domain Functionality

VAPA contains a central coiled-coil domain situated between the MSP domain and the TMD. This domain is primarily involved in the homo- and hetero-oligomerization of VAPA with itself and with VAPB. The coiled-coil domain is predicted to form a rigid rod-like structure and contributes to the formation of stable VAP dimers. While the TMD also plays a role in dimerization, the coiled-coil domain is considered critical for stable dimer formation, particularly for the MSP domain which may dimerize poorly in isolation.

Transmembrane Domain (TMD) Characteristics

The C-terminal TMD is a hydrophobic region that anchors VAPA to the ER membrane. VAPA is a tail-anchored protein, meaning its TMD is inserted into the membrane post-translationally. The TMD is essential for the proper localization of VAPA to the ER and its function in membrane contact site formation. It also contributes to the homo- and hetero-oligomerization of VAPA, alongside the coiled-coil domain. While not as highly conserved as the MSP domain, the TMD in vertebrate VAPA and VAPB contains a conserved GxxxG motif, which is thought to be important for the association of membrane proteins via their TMDs.

Structural Basis of Ligand Recognition and Binding Interface

The primary mechanism by which VAPA interacts with a multitude of proteins is through the recognition and binding of specific linear motifs, predominantly the FFAT motif, on its binding partners.

FFAT Motif Binding Site Characteristics and Specificity

The FFAT (two phenylalanines in an acidic tract) motif is a short linear sequence found in many cytoplasmic proteins that interact with VAPA. The canonical FFAT motif has a core consensus sequence of EFFDAxE, flanked by acidic residues. The MSP domain of VAPA contains a highly conserved, positively charged surface that serves as the binding site for the FFAT motif. Structural analyses of VAPA-FFAT complexes have revealed the molecular details of this interaction. The interaction is initiated by non-specific electrostatic interactions between the acidic tract of the FFAT motif and the basic surface of the MSP domain. This is followed by more specific interactions where key hydrophobic residues within the FFAT motif, particularly the two phenylalanines, bind into hydrophobic pockets on the VAPA MSP domain. Specific residues within the VAPA MSP domain, such as K45, T47, and K118 (in VAPB, corresponding residues are K87 and M89), have been identified as critical for FFAT binding. While the core FFAT motif has a defined consensus, variations in the sequence can occur while still allowing for binding, suggesting some degree of sequence flexibility, although this might influence binding affinity.

Non-canonical FFAT-like and Phospho-FFAT Motif Interactions

Beyond the canonical FFAT motif, VAPA can also interact with proteins containing non-canonical FFAT-like motifs and phospho-FFAT motifs. Current time information in Minneapolis, MN, US. FFAT-like motifs may deviate from the canonical sequence in their core or flanking regions. For instance, some motifs may contain a single phenylalanine residue or variations in the acidic tract.

Phospho-FFAT motifs represent a significant class of non-canonical interactions where phosphorylation of a serine or threonine residue within the motif is required for interaction with VAPA. These motifs often contain a serine or threonine at the fourth position of the core sequence. Phosphorylation introduces a negative charge that facilitates electrostatic interactions with specific residues on the VAPA MSP domain, such as K50 and K52. This phosphorylation-dependent binding can act as a molecular switch to regulate the formation of MCS. Examples of proteins interacting via phospho-FFAT motifs include STARD3, MIGA2, and PTPIP51. The discovery of these non-canonical and phospho-FFAT motifs expands the repertoire of VAPA-interacting proteins and highlights the complexity of VAPA-mediated interactions at MCS.

Data Tables

VAPA DomainLocationKey Function(s)Structural Feature
MSP DomainN-terminalProtein interaction (FFAT binding), DimerizationImmunoglobulin-like β-sheet
Coiled-Coil DomainCentralDimerization (Homo- and Hetero-)Alpha-helical coiled-coil
Transmembrane DomainC-terminalMembrane anchoring (ER), DimerizationHydrophobic alpha-helix
Motif TypeConsensus Sequence (Core)Key Interaction FeatureExample Interactors
Canonical FFATEFFDAxEAcidic tract + PhenylalaninesOSBP, CERT, ORP1L
Phospho-FFAT(S/T at pos 4)Phosphorylation requiredSTARD3, MIGA2, PTPIP51, IncV (viral)
Non-canonical FFAT-likeVariedDeviations from canonical sequenceFAF1, ASNA1, Norovirus NS1/2

Oligomerization States and Conformational Dynamics of VapA Protein

This compound exists in various oligomerization states, which are crucial for its function in membrane tethering and protein interactions . Experimental results have confirmed that full-length VAPA can form homodimers, heterodimers with VAPB, and higher-order oligomers .

Several domains contribute to the oligomerization of VAPA. The coiled-coil domain is a structural motif utilized for intermolecular interactions, and the transmembrane domain contains motifs, such as a GxxxG motif and aromatic amino acids, which are considered dimer-formation motifs . Studies have indicated that the transmembrane domain is important for the homo- and hetero-oligomerization of human VAPA and VAPB . The MSP domain can also participate in dimerization, and crystal structures of the MSP domain as a homodimer in the apo state or an oligomer with FFAT have been reported .

The interaction of VAPA with other proteins, particularly those containing the FFAT motif, can also influence its conformation and oligomerization state . For instance, the binding of FFAT motifs to the MSP domain can lead to the formation of oligomeric complexes . The ability of VAPA to undergo conformational changes and exist in different oligomeric states is likely essential for its diverse roles in facilitating membrane contact sites and recruiting various proteins to the ER membrane.

Subcellular Localization and Membrane Association of Vapa Proteins

Eukaryotic VapA Protein: Endoplasmic Reticulum and Inter-Organelle Contact Sites

Eukaryotic VAPA and its homolog VAPB are predominantly localized to the endoplasmic reticulum. Their C-terminal transmembrane domain anchors them to the ER membrane, with the N-terminal MSP domain facing the cytoplasm. This orientation is critical for their function as tethering proteins at MCS.

VAPA is an ER-resident tail-anchored membrane protein in eukaryotic cells. It is a type IV membrane protein with its C-terminal end anchored in the membrane. This anchoring positions the large N-terminal MSP domain in the cytoplasm, enabling interactions with numerous cytosolic proteins. VAPA and VAPB are highly similar in structure and sequence and are ubiquitously expressed. They play a significant role in forming MCS between the ER and various other organelles. Overexpression of VAPA and VAPB can lead to the retention of ER membrane proteins by hindering their lateral diffusion and incorporation into transport vesicles.

While primarily associated with the ER, eukaryotic VAPA also exhibits dynamic localization to other cellular membranes, including the plasma membrane and intracellular vesicles. VAPA is present in the plasma membrane and intracellular vesicles and may also be associated with the cytoskeleton. This localization suggests roles in vesicle trafficking, membrane fusion, protein complex assembly, and cell motility. VAPA can be recruited to the plasma membrane through interaction with proteins like OSBPL3. The interaction between VAPA and OSBPL3 at ER-plasma membrane contact sites can modulate signaling pathways and regulate ER morphology. Studies have also indicated that VAPA is important for the subcellular localization of other proteins, such as protrudin, influencing processes like neurite outgrowth.

In addition to the ER, VAPB, a close homolog of VAPA, has been identified at the inner nuclear membrane (INM). Recent research suggests that VAPA may also reach the INM. Proteins with a cytoplasmic region smaller than 60 kDa are thought to passively diffuse from the ER to the INM via the outer nuclear membrane and nuclear pore complexes. Studies investigating the localization of VAPA at the INM have utilized techniques such as proximity mapping and co-immunoprecipitation to identify potential interaction partners. These studies have revealed interactions between VAPA and INM-associated proteins like LAP2, emerin, and Nup98. The presence of VAPA at the INM and its interactions with nuclear envelope components suggest potential roles in nuclear structure and function, although the precise implications are still under investigation.

Dynamic Localization to Plasma Membrane and Intracellular Vesicular Compartments

Bacterial this compound: Cellular and Host Compartmentalization during Infection

In pathogenic bacteria like Rhodococcus equi, VapA functions as a key virulence factor, and its localization within the bacterium and the host cell is critical for establishing infection.

Bacterial VapA, particularly in Rhodococcus equi, is known to be a cell surface protein. This surface localization is a unique characteristic of certain clades of bacterial Vap proteins and is essential for intracellular growth within host macrophages. The N-terminal domain of VapA has been shown to be required for its localization to the bacterial cell surface. While the exact mechanism of VapA interaction with the bacterial cell envelope is not fully understood, its presence on the surface is thought to facilitate interactions with host membranes and potentially incorporation into extracellular vesicles.

Upon infection, Rhodococcus equi is phagocytosed by host macrophages, where it resides within a phagosome. Bacterial VapA is released into the phagosome lumen and plays a crucial role in subverting the host's defense mechanisms. VapA is transferred from phagosomes to lysosomes, where it permeabilizes the limiting membranes. This permeabilization, which is distinct from typical pore formation, contributes to the neutralization of the phagosomal and lysosomal pH. Normally, phagosomes containing bacteria would acidify and fuse with lysosomes, leading to bacterial destruction. However, VapA disrupts this process, preventing acidification and fusion with lysosomes and creating a hospitable, pH-neutral environment for bacterial growth within the Rhodococcus-containing vacuole (RCV). Studies using fluorescent markers and pH indicators have demonstrated that phagosomes containing virulent R. equi with VapA maintain a neutral pH, unlike those containing vapA deletion mutants or avirulent strains, which become acidic.

Eukaryotic VapA LocalizationBacterial VapA Localization (during infection)
Endoplasmic Reticulum (ER)Bacterial Cell Surface
Plasma MembranePhagosome Lumen
Intracellular Vesicular CompartmentsLysosome Lumen
Inner Nuclear Membrane (VAPB, potential for VAPA)Rhodococcus-containing Vacuole (RCV)
Inter-organelle Contact Sites (ER-PM, ER-Golgi, ER-Mitochondria, etc.)Host Phagosomal and Lysosomal Membranes

Detailed Research Findings:

Eukaryotic VAPA and VAPB are key tethering proteins at ER membrane contact sites, interacting with FFAT motif-containing proteins on various organelles.

VAPA's interaction with proteins like OSBPL3 mediates its recruitment to ER-plasma membrane contact sites.

VAPB, and potentially VAPA, localize to the inner nuclear membrane and interact with nuclear envelope proteins such as LAP2, emerin, and Nup98.

Bacterial VapA from Rhodococcus equi is located on the bacterial cell surface, a feature linked to its ability to support intracellular growth. The N-terminal domain is crucial for this surface localization.

During R. equi infection, VapA is released into the phagosome and traffics to lysosomes, where it permeabilizes membranes and prevents acidification, creating a neutral environment favorable for bacterial survival and replication.

Molecular Interactions and Binding Partners of Vapa Proteins

Protein-Protein Interaction Networks in Eukaryotic Systems

VapA participates in extensive protein-protein interaction networks within eukaryotic cells, predominantly through its MSP domain. These interactions are critical for establishing and maintaining membrane contact sites between the ER and various organelles, including the Golgi, endosomes, peroxisomes, mitochondria, and the plasma membrane.

FFAT Motif-Dependent Interactors

A significant number of VapA binding partners interact via a conserved sequence known as the FFAT motif (two phenylalanines in an acidic tract). The canonical FFAT motif has a core consensus sequence, typically flanked by acidic residues. This motif binds to an electro-positive face on the MSP domain of VapA.

Key FFAT motif-containing proteins that interact with VapA include:

OSBP (Oxysterol-binding protein): Involved in cholesterol transfer and ER-Golgi contact sites.

STARD3 (STARD3, STARD3NL): Mediates cholesterol transfer from the ER to endosomes at ER-endosome contact sites.

CERT (Ceramide transfer protein): Facilitates ceramide transfer between the ER and the Golgi.

ORP1L (Oxysterol-binding protein-related protein 1L): Involved in lipid transfer and endosome-ER contacts.

WDR44 (WD repeat-containing protein 44): Participates in neosynthesized protein export.

PTPIP51 (Protein tyrosine phosphatase-interacting protein 51): Mediates mitochondria-ER contacts and phosphatidic acid transfer.

Nir proteins (Nir1, Nir2, Nir3): Involved in phosphatidylinositol transfer and regulation of ER structure.

ACBD5 (Acyl-CoA-binding domain-containing protein 5): Mediates peroxisome-ER contacts and is involved in lipid transfer.

These interactions often serve as molecular tethers, bringing organelles into close proximity to facilitate the non-vesicular transfer of lipids and other molecules.

Table 1: Examples of FFAT Motif-Dependent VapA Interactors

Interactor ProteinAssociated Organelle(s)Primary Function(s) with VapA
OSBPGolgiCholesterol transfer, ER-Golgi contacts
STARD3, STARD3NLEndosomesCholesterol transfer, ER-Endosome contacts
CERTGolgiCeramide transfer, ER-Golgi contacts
ORP1LEndosomesLipid transfer, Endosome-ER contacts
WDR44EndosomesNeosynthesized protein export, ER-Endosome contacts
PTPIP51MitochondriaPhosphatidic acid transfer, Mitochondria-ER contacts
Nir proteinsPlasma Membrane, MicrotubulesPhosphatidylinositol transfer, ER structure regulation
ACBD5PeroxisomesLipid transfer, Peroxisome-ER contacts

FFAT Motif-Independent Interactors

While the FFAT motif is a primary mode of interaction, VapA also binds to proteins through FFAT motif-independent mechanisms.

Examples of FFAT motif-independent interactors include:

SNARE proteins: VapA was initially identified through its interaction with VAMP (synaptobrevin), a SNARE protein, suggesting a role in vesicle trafficking and membrane fusion. VAPA can bind to various SNAREs, including syntaxin1A, rbet1, and rsec22.

Viral non-structural proteins: Numerous viruses hijack VAP proteins for their replication. While some viral proteins mimic the FFAT motif (e.g., murine norovirus NS1/2), others interact with VAP or its interactors through different mechanisms. Examples include hepatitis C virus proteins NS5A and NS5B, which interact with VAPA/B and recruit host proteins like NIR2, OSBP, and CERT to viral replication sites.

These interactions highlight VapA's involvement in broader cellular processes beyond lipid transfer at MCSs, including membrane dynamics and host responses to pathogens.

Regulatory Mechanisms of VapA Protein Interactions

The interaction between VapA and its binding partners is subject to various regulatory mechanisms, allowing for dynamic control of membrane contact site formation and function.

A key regulatory mechanism is phosphorylation , particularly affecting FFAT motif-containing proteins. Phosphorylation can occur within the acidic tract or at specific serine/threonine residues within the FFAT core, influencing the binding affinity for VapA. For instance, phosphorylation of residues in the acidic tract can enhance the interaction, while phosphorylation at specific positions (e.g., position 4 or 5) within the FFAT core can act as a switch, either promoting or inhibiting binding. This "Phospho-FFAT" mechanism is critical for the interaction of proteins like STARD3 and PTPIP51 with VAPA/B.

Dimerization of VAP proteins, occurring via their transmembrane and coiled-coil domains, can also influence the recruitment and stabilization of FFAT-containing proteins, potentially enhancing the avidity of the interaction, especially for proteins with multiple or low-affinity FFAT motifs.

These regulatory mechanisms ensure that VAP-mediated interactions are tightly controlled, allowing cells to respond to changing metabolic needs and signaling cues.

Host-Pathogen Molecular Interfaces Involving Bacterial this compound

Certain bacterial pathogens express proteins homologous to eukaryotic VapA, or they manipulate host VapA to promote infection and survival within host cells. This represents a critical host-pathogen molecular interface where bacterial factors directly engage with host cellular machinery involving VapA.

Interaction with Host Cellular Membranes and Lipids

Bacterial VapA, notably from Rhodococcus equi, plays a direct role in interacting with host cellular membranes. R. equi VapA is a major virulence determinant that localizes to the bacterial surface and the membrane of the R. equi-containing vacuole within macrophages.

Studies have shown that R. equi VapA can interact specifically with host cell membranes containing phosphatidic acid (PA) . This lipid binding property is believed to be important for VapA's function during intracellular infection. The interaction with host membranes can lead to changes in membrane properties, domain formation, and permeabilization of phagosomal and lysosomal membranes, contributing to the bacterium's ability to survive and replicate within macrophages by preventing phagolysosome maturation and reducing acidification.

Engagement with Host Intracellular Components and Pathways

Beyond direct membrane interaction, bacterial pathogens utilize their own proteins to engage with host VapA and its associated pathways, often to manipulate host lipid metabolism and establish a favorable intracellular niche.

Examples of this engagement include:

Chlamydia trachomatis: This intracellular bacterium expresses inclusion membrane proteins (Incs) that interact with host factors. IncV contains FFAT motifs that recruit host VAPA/B to the inclusion membrane, establishing contact sites with the ER. Another Inc protein, IncD, interacts with the host lipid transfer protein CERT, which in turn binds to VAP, facilitating the transfer of ceramide from the ER to the inclusion membrane for sphingomyelin (B164518) synthesis, essential for bacterial replication.

Coxiella burnetii: This pathogen secretes effector proteins that manipulate host cell organelles. The effector protein CbEPF1 contains FFAT motifs and interacts with host VAP family proteins, mediating contact sites between the ER and host lipid droplets. This interaction allows CbEPF1 to modulate host lipid droplet metabolism, increasing their number and size, in a FFAT motif-dependent manner.

Leishmania amazonensis: This parasite replicates within parasitophorous vacuoles in macrophages. L. amazonensis has been shown to hijack host VAPA, disrupting its normal interactions with lipid transfer proteins like CERT and ORP1L. This manipulation of VAPA is essential for mediating bi-directional lipid transfer between the parasitophorous vacuole and the host ER, which is required for parasite replication and virulence.

These instances demonstrate how bacterial pathogens have evolved sophisticated strategies to target and manipulate the VapA interaction network and associated host pathways to create a supportive environment for their intracellular lifestyle.

Table 2: Examples of Bacterial Engagement with Host VapA and Associated Pathways

Bacterial PathogenBacterial Protein(s) InvolvedHost VapA/Interactor Target(s)Outcome for Pathogen
Rhodococcus equiVapAHost membranes (Phosphatidic acid)Membrane permeabilization, altered phagolysosome maturation, intracellular survival
Chlamydia trachomatisIncV, IncDVAPA/B, CERTRecruitment of ER to inclusion, ceramide transfer for sphingomyelin synthesis
Coxiella burnetiiCbEPF1VAP family proteinsER-lipid droplet contact formation, modulation of host lipid droplets
Leishmania amazonensis(Undisclosed effectors)VAPA, CERT, ORP1LHijacking VAPA, disruption of lipid transfer, bi-directional lipid exchange

Biological Functions and Mechanisms of Action of Vapa Proteins

Eukaryotic VapA Protein: Fundamental Roles in Cellular Homeostasis and Physiology

VAPA plays a crucial role in maintaining cellular homeostasis and is involved in a diversity of physiological processes. Its functions are often mediated through its ability to interact with a wide array of proteins, particularly via its MSP domain and FFAT motifs on partner proteins. VAPA's intracellular localization and function can vary depending on the cell type, although it is predominantly found in the ER, Golgi apparatus, and the ER-Golgi Intermediate Compartment.

Regulation of Membrane Contact Site Formation and Inter-Organelle Tethering

VAPA is a key tethering protein at membrane contact sites (MCSs), which are regions of close apposition between the ER and other organelles. These sites are crucial for the efficient exchange of lipids, calcium ions, and metabolites between organelles. VAPA acts as a receptor for numerous FFAT motif-containing proteins, facilitating the formation of most ER-involved MCSs. The interaction between the VAPA MSP domain and the FFAT motif of its partners is fundamental to this tethering function. VAPA's intrinsically disordered regions (IDRs) contribute to its conformational flexibility, allowing it to adapt to different MCS organizations and ensuring efficient membrane tethering.

Facilitation of Inter-Organelle Lipid Transport and Lipid Homeostasis (e.g., cholesterol, ceramide, phosphoinositides)

VAPA is significantly involved in the non-vesicular transport of lipids between organelles, a process critical for maintaining the unique lipid composition of cellular membranes. It forms complexes with lipid transfer proteins, such as Oxysterol-Binding Protein (OSBP) and Ceramide Transfer Protein (CERT), which mediate the exchange of lipids between the ER and other compartments like the Golgi apparatus and endosomes.

Specifically, VAPA is involved in cholesterol transfer from the ER to endosomes through interaction with proteins like STARD3. VAPA also controls the non-vesicular transfer of ceramide from the ER to the Golgi by interacting with CERT. This process is essential for the synthesis of sphingomyelin (B164518). Furthermore, VAPA, in complex with lipid transfer proteins like Nir2 and ORP3, regulates the homeostasis and transport of phosphoinositides, such as PI(4)P and PI(4,5)P2, particularly at the plasma membrane. Depletion of VAPs can affect the levels of these lipids in various cellular compartments and impact Golgi-mediated transport events.

Modulation of Cellular Calcium Ion Homeostasis

Membrane contact sites, where VAPA is a key component, serve as platforms for calcium fluxes between organelles. VAPA, particularly through its interaction with proteins like PTPIP51, is involved in the regulation of intracellular calcium homeostasis. This interaction at ER-mitochondria contact sites influences the uptake of calcium by mitochondria following its release from ER stores.

Contributions to Protein Homeostasis and Intracellular Trafficking

VAPA plays a role in intracellular membrane trafficking and vesicle docking and fusion. It interacts with proteins involved in these processes, including SNARE proteins. VAPA's association with lipid transfer proteins and its function at MCSs indirectly impact protein trafficking by influencing membrane lipid composition, which is crucial for vesicle formation and movement. VAPA has also been implicated in the processing and secretion of certain cargo proteins. Furthermore, VAP proteins have been linked to the unfolded protein response pathway.

Roles in Cell Motility, Cytoskeletal Organization, and Focal Adhesion Dynamics

VAPA plays a crucial role in cell motility. Depletion of VAPA can lead to defects in both collective and individual cell migration, as well as altered protrusive activity. VAPA is required for maintaining the proper levels of certain phosphoinositides at the plasma membrane, which are important determinants of cell motility and cytoskeleton reshaping. VAPA also regulates the dynamics of focal adhesions, which are critical structures for cell adhesion and migration. This regulation involves its MSP domain and its ability to stabilize and anchor ER-plasma membrane contact sites to focal adhesions. VAPA also mediates the microtubule-dependent disassembly of focal adhesions. VAPA depletion can result in disorganized actin cytoskeleton.

Involvement in Host Antiviral Responses and Pathogen-Mediated Hijacking of Host Functions

VAP proteins are important host factors for the replication of several viruses. Viruses and intracellular bacteria can hijack VAPs and their binding partners to induce interactions between the host ER and pathogen-containing compartments, thereby supporting pathogen replication. For instance, VAPA interacts with non-structural proteins from viruses like hepatitis C virus and noroviruses, facilitating their replication machinery assembly on ER membranes. This hijacking can involve the manipulation of host lipid transport pathways mediated by VAPA and its interacting proteins.

VAPA may also be involved in host antiviral responses. For example, the antiviral effector protein interferon-inducible transmembrane protein 3 (IFITM3) interacts with VAPA, potentially disrupting intracellular cholesterol homeostasis and inhibiting viral entry for some viruses.

The Role of this compound in Bacterial Pathogenesis and Intracellular Survival

The Virulence-associated protein A (VapA) is a key factor in the pathogenesis and intracellular survival strategies employed by certain bacteria, notably Rhodococcus equi. This Gram-positive bacterium is a significant pathogen, particularly in foals and immunocompromised humans, where it causes severe pneumonia. R. equi is a facultative intracellular pathogen, capable of surviving and replicating within host macrophages, a feat largely attributed to the presence and function of this compound.

VapA's primary biological function in the context of R. equi infection is to manipulate the host cell environment, specifically within the phagosome, to create a niche conducive to bacterial survival and replication. This involves a multifaceted approach that targets key aspects of macrophage defense mechanisms.

Bacterial this compound: Pathogenesis and Intracellular Survival Strategies

The presence of the virulence plasmid encoding VapA is essential for the ability of R. equi to cause disease and survive within macrophages. Strains lacking vapA are typically avirulent and unable to replicate effectively within these host cells. VapA is expressed on the surface of R. equi and is accessible to the host environment, playing a critical role in the initial interactions with the macrophage phagosome.

Subversion of Host Phagolysosome Maturation and Acidification

One of the central strategies employed by R. equi via VapA is the subversion of phagolysosome maturation and acidification. Normally, following phagocytosis, the nascent phagosome undergoes a maturation process involving fusion with endosomes and lysosomes, leading to a decrease in pH and the acquisition of microbicidal contents. However, virulent R. equi containing VapA inhibits this process, preventing the phagosome from acidifying and fusing effectively with lysosomes. Phagosomes containing virulent R. equi maintain a near-neutral pH, significantly higher than that observed in phagosomes containing avirulent strains or vapA deletion mutants.

Mechanism of Proton-Pumping Vacuolar-ATPase Exclusion

The prevention of phagosome acidification is directly linked to VapA's ability to interfere with the function of the vacuolar-ATPase (v-ATPase). The v-ATPase is a proton pump responsible for acidifying endocytic and lysosomal compartments. VapA participates in the exclusion of the proton-pumping vacuolar-ATPase complex from the R. equi-containing vacuole (RCV), thereby preventing the influx of protons and maintaining a neutral lumenal pH. Studies suggest that VapA, along with other Vap proteins, may contribute to the exclusion of v-ATPase from ER contact sites with the phagosome membrane.

Novel Mechanisms of Host Membrane Permeabilization

Beyond preventing acidification, VapA also induces permeabilization of the phagosomal and lysosomal membranes. This membrane permeabilization is described as a novel mechanism that is distinct from the classical pore formation observed with virulence proteins from other bacteria. Research using biophysical techniques indicates that VapA interacts with model membranes in a multi-step process involving binding, changes in mechanical properties, the formation of specific membrane domains, and subsequent permeabilization within these domains. This permeabilization can allow the transient passage of small ions, such as protons, across the membrane. The interaction and integration of VapA into membranes are influenced by factors such as lipid composition, pH, protein concentration, and lateral membrane pressure.

Establishment of Intracellular Replication Niche in Macrophages

The combined effects of subverting phagolysosome maturation, excluding v-ATPase, and permeabilizing host membranes contribute to the establishment of a hospitable intracellular replication niche for R. equi within macrophages. By preventing the phagosome from becoming a hostile, acidic, and degradative environment, VapA ensures the survival and proliferation of the bacterium. The ability of avirulent R. equi strains to multiply when supplemented with recombinant VapA further highlights the protein's crucial role in creating this permissive environment.

Contribution to Host Immune Evasion and Intracellular Growth

Genetic Organization and Regulatory Mechanisms of Vapa Proteins

Genomic Loci and Transcriptional/Translational Regulation in Eukaryotic Systems

In eukaryotic systems, VAP-associated protein A (VAPA) is an integral membrane protein primarily located in the endoplasmic reticulum (ER). It is part of the VAP protein family, which also includes VAPB and VAPC in some mammals. The human VAPA protein is encoded by the VAPA gene, located on chromosome 18 at band 18p11.22. In mice, the orthologous Vapa gene is found on chromosome 17 at band 17 E1.1.

VAPA is ubiquitously expressed across human tissues. It functions in various cellular processes, including membrane trafficking, lipid transport and metabolism, organelle membrane tethering, autophagy, ion homeostasis, and the unfolded protein response. VAPA's N-terminal major sperm protein (MSP) domain faces the cytosol and mediates interactions with numerous cellular proteins, often via a "two phenylalanines in an acidic tract" (FFAT) motif. These interactions are crucial for recruiting VAPA to membrane contact sites between the ER and other organelles like endosomes or the plasma membrane, facilitating processes such as cholesterol transfer or protein export.

While VAPA is widely expressed, its intracellular localization and specific functions can vary depending on the cell type. It is predominantly found in the ER, Golgi apparatus, and the ER-Golgi Intermediate Compartment (ERGIC). The precise mechanisms governing the transcriptional and translational regulation of the eukaryotic VAPA gene itself are not extensively detailed in the provided information, which focuses more on the protein's function and interactions after expression. However, the ubiquitous expression suggests fundamental cellular roles requiring consistent production. Regulation of eukaryotic gene expression is complex and can occur at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational control.

Plasmid-Encoded Virulence Factors and Regulatory Networks in Bacteria

In bacterial systems, particularly in the intracellular pathogen Rhodococcus equi, VapA refers to a virulence-associated protein. Unlike the eukaryotic VAPA, the gene encoding bacterial VapA (vapA) is typically located on large virulence plasmids, not on the bacterial chromosome. These plasmids are essential for the proliferation of R. equi in macrophages and for the development of disease, particularly in foals. VapA is a key virulence factor, essential for intracellular growth in macrophages and full virulence in animal models. It is located on the bacterial surface.

Characterization of Vap Virulence Plasmids (e.g., pVAPA, pVAPB, pVAPN)

Virulent strains of Rhodococcus equi possess large plasmids, typically 80-90 kb in size, that carry a pathogenicity island (PAI) encoding a family of virulence-associated proteins (Vap). Three main types of these virulence plasmids have been characterized, each associated with specific animal hosts: pVAPA, found in equine isolates; pVAPB, found in porcine isolates; and pVAPN, identified in bovine (ruminant) isolates. Human isolates can carry any of these plasmid types, consistent with the zoonotic nature of R. equi infections.

These plasmids differ in their genetic organization and the specific complement of vap genes within their pathogenicity islands. For instance, the pVAPA plasmid contains the vapA gene along with other vap genes and pseudogenes. The pVAPB plasmid contains a different set of vap genes, such as vapB, vapJ, vapK1, vapK2, vapL, and vapM. The pVAPN plasmid carries vapN and other vap genes. Despite the presence of multiple vap genes, often only one Vap protein (e.g., VapA in pVAPA, VapK1/VapK2 or VapN in other plasmids) is essential for intracellular growth in macrophages. The pathogenicity islands are thought to have evolved divergently in each host-associated plasmid type from a common ancestral vap locus.

Transcriptional Activators and Environmental Control of VapA Expression

The expression of the bacterial vapA gene in Rhodococcus equi is tightly regulated at the transcriptional level, primarily in response to environmental signals encountered within the host. Two key transcriptional regulators encoded on the virulence plasmid, VirR and VirS, play crucial roles in this process.

VirR is a LysR-type transcriptional regulator (LTTR), and VirS is a response regulator belonging to the OmpR/PhoB subfamily. VirR is required for the activation of vapA transcription and binds to a DNA fragment containing the vapA promoter. VirR regulates VapA expression through VirS. Deletion of virS significantly reduces vapA promoter activity. The virS gene is part of an operon (icgA, vapH, orf7, virS) whose transcription is regulated by temperature and pH. VirR is required for the pH regulation of this operon and thus influences virS expression.

Environmental factors, particularly temperature and pH, exert a strong influence on vapA expression. Maximal expression of VapA occurs at temperatures between 34°C and 41°C and at acidic pH (around 5.0-6.5), conditions characteristic of the phagosome environment within macrophages. Temperature appears to be the dominant regulatory signal, synergistically interacting with pH. Transcription of operons including vapA and vcgAB (a vapA co-expressed operon) is coordinately regulated by temperature and pH. vapA transcription is also upregulated during the initial hours following phagocytosis by phagocytic cells and increases during the late exponential and stationary growth phases. This intricate regulatory network ensures that VapA is expressed when the bacterium is inside the host macrophage, facilitating its survival and virulence.

Data Table: Regulation of Rhodococcus equi VapA Expression

Regulatory Factor/ConditionType of RegulationEffect on vapA ExpressionNotesSource
Temperature (34-41°C)TranscriptionalUpregulationDominant signal, synergistic with pH.
pH (acidic, ~5.0-6.5)TranscriptionalUpregulationSynergistic with temperature.
VirR proteinTranscriptionalActivationLysR-type regulator, binds vapA promoter, regulates virS expression.
VirS proteinTranscriptionalActivationResponse regulator, activity reduces vapA promoter activity if absent.
PhagocytosisTranscriptionalUpregulationOccurs during initial hours.
Growth PhaseTranscriptionalUpregulationIncreases in late exponential/stationary phases.

Evolutionary Biology and Comparative Genomics of Vapa Proteins

Phylogenetic Analysis of VAP Family Homologs across Eukaryotes

Phylogenetic analysis of VAP proteins across eukaryotes supports the idea that the VAP homologous gene was present in the most ancient common ancestor of eukaryotes. The distribution of VAP homologs across different eukaryotic lineages, including deeply branched ones like mammals, plants, and fungi, supports this ancestry. The absence of confirmed VAP homologs in some protists suggests lineage-specific gene degeneration rather than a late acquisition of the gene in eukaryotes.

Molecular phylogenetic analysis considering the primary, secondary, tertiary, and quaternary structures of VAP proteins helps to understand how structural and dynamic properties relate to function across evolution. The high conservation of the MSP domain sequence within eukaryotes and vertebrates is evident from such analyses, reinforcing its conserved function.

Phylogenetic studies also reveal the relationship between VAPA and VAPB. Their high amino acid conservation, especially in core structural regions and FFAT motif binding sites, is a key finding from these analyses. Despite the long evolutionary divergence of vertebrates, the distinct surface residues characterizing VAPA and VAPB are conserved in their orthologs. Comparing sequences of cyclostomes and chordates close to the evolutionary divergence of vertebrates suggests that the features distinguishing VAPA and VAPB appeared simultaneously in their ancestors, making it difficult to determine which paralog is closer to the evolutionary prototype.

While VAP proteins are widespread in eukaryotes, the distribution of other protein families involved in similar cellular processes, like the Major Vault Protein (MVP), shows a different phylogenetic pattern, being present in a wide range of eukaryotes but absent in others like plants and certain invertebrates. This highlights diverse evolutionary trajectories even for proteins involved in related cellular functions.

Evolutionary Trajectories and Diversification of Bacterial Vap Virulence Factors

In bacteria, Vap proteins are often associated with virulence and are found on plasmids, particularly in pathogens like Rhodococcus equi. These virulence-associated protein (Vap) families in bacteria are distinct from the eukaryotic VAP proteins.

The vap pathogenicity island (PAI) in Rhodococcus equi plasmids contains a set of homologous genes encoding small-secreted virulence-associated proteins (Vap), including VapA, which is essential for pathogenesis. Comparative genomics of R. equi virulence plasmids indicates host-driven evolution of the vap PAI. Each host-associated plasmid type possesses a highly conserved, type-specific vap PAI with a unique set of vap genes. The identity of PAI products, including the otherwise highly variable Vap multigene family proteins, is 100% within each plasmid type. This strong conservation within types suggests that the plasmid type-specific PAIs are under strong selection, likely driven by host-related factors, given the unique association of each vap PAI type with a specific animal species.

Differences between vap PAIs in different plasmid types are primarily accounted for by the vap genes themselves, while non-vap genes within these PAIs tend to be highly conserved. This supports a model where the evolution of R. equi virulence involves distinct evolutionary trajectories for the vap genes, leading to diversification linked to host adaptation.

In other bacteria, like Aeromonas salmonicida, the vapA gene encodes a protein found in the A-layer and can be highly unstable in some strains due to transposition mutagenesis. This instability contrasts with its use in subspecies classification, highlighting complex evolutionary dynamics within bacterial species.

Studies on the within-host evolution of bacterial pathogens, including those causing ventilator-associated pneumonia (VAP), show that positive selection can shape bacterial genomes, leading to convergent evolution events and sometimes attenuation of virulence factors. While these studies focus on bacterial adaptation within a host environment and the evolution of various virulence factors, they illustrate the dynamic evolutionary trajectories that can occur in bacterial pathogens.

Interestingly, some bacterial and viral proteins can interact with eukaryotic VAP proteins. For instance, noroviruses co-opt eukaryotic VAPA and VAPB for replication by mimicking the FFAT motif that binds to the VAPA MSP domain. This mimicry represents an evolutionary strategy by pathogens to hijack host cellular processes, highlighting a different dimension of the evolutionary interplay involving VAP proteins.

Advanced Methodological Approaches in Vapa Protein Research

Structural Biology Techniques

Structural biology provides a high-resolution view of the VapA protein, offering insights into its function at a molecular level.

X-ray Crystallography for VapA-Ligand Complex Determination

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands. This method has been crucial in understanding how VapA interacts with its binding partners.

The crystal structure of the VapA Major Sperm Protein (MSP) domain in complex with the FFAT (two phenylalanines in an acidic tract) motif of the oxysterol-binding protein (OSBP) has been determined (PDB ID: 2RR3). This structure reveals that the FFAT motif binds to a positively charged surface on the VapA MSP domain. The interaction is stabilized by hydrophobic van der Waals forces between the phenylalanines of the FFAT motif and aliphatic residues on VapA, as well as by intermolecular hydrogen bonds. In the crystal structure, the MSP domain of VapA forms a 2:2 complex with the FFAT motif, where the MSP domains create a "flytrap" that sandwiches two FFAT motifs.

Key residues in VapA that are critical for this interaction have been identified through structural and mutational analyses. These include K50, K52, K94, M96, and K125, which are located within the FFAT-binding groove on the VapA-MSP domain surface.

Table 1: Key VapA Residues in Ligand Interaction
VapA ResidueRole in InteractionReference
K50, K52Critical for FFAT motif binding
K94, M96Key for VAP-FFAT interaction
K125Critical for FFAT motif binding

NMR Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of proteins in solution. It provides valuable information about the conformational changes that VapA undergoes upon binding to its partners.

NMR studies have been employed to map the physical interactions between the VapA-MSP domain and viral proteins, such as the NS1/2 protein of norovirus. By titrating 15N-labeled VapA-MSP domain with unlabeled NS1, researchers identified chemical shift perturbations in specific VapA residues, revealing the binding interface. These studies showed that NS1/2 interacts with residues in the FFAT binding groove of the VapA-MSP domain, including K52–T54, C60–N64, K92–V97, and D123–L126.

Interestingly, NMR studies have suggested a different stoichiometry for the VapA-FFAT interaction compared to crystallography, showing a 1:1 complex between the VapA MSP domain and the FFAT motif. This highlights the complementary nature of these structural biology techniques in providing a comprehensive understanding of protein interactions. NMR has also been instrumental in revealing the flexibility of the linker regions in VapA, which is crucial for its function at dynamic membrane contact sites.

Proteomic and Interactomic Profiling

Proteomic and interactomic approaches aim to identify the full complement of VapA's interacting partners within the cell, providing a network-level view of its function.

Affinity Purification-Mass Spectrometry (e.g., BioPlex, BioID, RAPIDS)

Affinity purification-mass spectrometry (AP-MS) is a widely used technique to identify protein-protein interactions. In this method, a "bait" protein (VapA) is used to pull down its interacting partners ("prey") from a cell lysate, which are then identified by mass spectrometry.

High-throughput AP-MS studies, such as the BioPlex network, have identified a large number of interacting partners for human VapA in HEK293T cells. These studies have revealed that VapA and its homolog VapB share about 50% of their interactome, with many of the interacting proteins being involved in lipid transfer between organelles.

Proximity-dependent biotinylation methods like BioID and RAPIDS offer an advantage over traditional AP-MS by capturing weak or transient interactions.

BioID utilizes a promiscuous biotin (B1667282) ligase fused to the protein of interest. This enzyme biotinylates proteins in close proximity, which can then be purified and identified. BioID has been used to identify proteins interacting with the entire VAP family, revealing both unique and shared partners for VapA and VapB. For instance, the phosphatase PTP1B was identified as a VapA partner using a BioID approach.

RAPIDS (rapamycin and apex dependent identification of proteins by SILAC) is another proximity labeling technique that has been used to analyze the VapA interactome, particularly at the inner nuclear membrane. This method confirmed the proximity of VapA to proteins like LAP2, emerin, and Nup98.

Table 2: Comparison of Proteomic Techniques for VapA Interactome Analysis
TechniquePrincipleKey Findings for VapAReference
Affinity Purification-Mass Spectrometry (AP-MS)Bait protein pulls down interacting partners from cell lysate for MS identification.Identified over 250 interacting partners; VapA and VapB share 50% of their interactome.
BioID (Proximity-dependent Biotin Identification)Fused biotin ligase biotinylates proximal proteins for purification and identification.Identified unique and shared interactors of VAP family proteins, including PTP1B for VapA.
RAPIDS (Rapamycin and APEX-dependent Identification of Proteins by SILAC)APEX2-dependent biotinylation targeted by rapamycin-induced dimerization for proximity labeling.Determined the proximity mapping of VapA at the ER and inner nuclear membrane, identifying partners like LAP2, emerin, and Nup98.

Proximity Ligation Assays

Proximity Ligation Assays (PLA) are an in situ technique used to visualize and quantify protein-protein interactions within fixed cells. When two proteins are in close proximity (typically within 40 nm), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified and detected with a fluorescent probe.

PLA has been instrumental in confirming interactions and studying the subcellular localization of VapA complexes. For example, PLA has been used to show that Leishmania amazonensis infection disrupts the interaction between VapA and the host lipid transfer proteins CERT and ORP1L. It has also been used to validate the proximity of VapA to proteins identified by RAPIDS at the inner nuclear membrane and to demonstrate the close proximity of VapA to the protein TAP1 in dendritic cells.

Cell Biology and Advanced Imaging Techniques

Advanced imaging techniques provide spatial and temporal information about VapA's localization and dynamics within the cell.

Confocal and super-resolution microscopy have been used to study the subcellular localization of VapA. Immunofluorescence staining in various cell lines has shown that VapA is primarily localized to the endoplasmic reticulum. Super-resolution microscopy (Airyscan) has provided detailed images of the colocalization of VapA with the Kv2.1 ion channel in specialized domains within the cortical actin cytoskeleton of neurons.

Live-cell imaging techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, have been used to visualize VapA dynamics at the plasma membrane. For instance, CRISPR-mediated knockout of VapA was shown to affect the localization and clustering of Kv2.1 channels at the cell surface in RAW264.7 cells, as observed by TIRF microscopy. Electron microscopy has also been used to analyze ER-plasma membrane contact sites, where VapA acts as a tethering protein.

Confocal and Super-Resolution Microscopy (e.g., STED) for Subcellular Dynamics

Confocal microscopy has been instrumental in visualizing the subcellular localization and dynamics of VapA. For instance, studies have utilized confocal immunofluorescence microscopy to track the association of VapA with parasitophorous vacuoles (PVs) in infected macrophages. This has revealed that VapA is involved in the transport of molecules like lipophosphoglycan (LPG) from the PVs to the host cell's endoplasmic reticulum (ER). Furthermore, confocal microscopy has been employed to observe the effects of VapA on endolysosome function and to visualize the colocalization of VapA with various cellular markers.

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, offer even greater detail, enabling the visualization of molecular interactions at the nanoscale. Although specific STED imaging studies focusing solely on VapA are not extensively detailed in the provided results, the technology's capacity to reveal fine structures, like mitochondrial cristae and the dynamics of synaptic vesicles, underscores its potential for elucidating the precise mechanisms of VapA action at membrane contact sites. The application of STED and similar super-resolution methods could provide unprecedented views of VapA's interaction with host cell membranes and its role in manipulating organelle dynamics.

Electron Microscopy for Ultrastructural Analysis

Electron microscopy (EM) has been a cornerstone in revealing the ultrastructural details of VapA's effects on host cells. EM studies have been used to identify the formation of ER-plasma membrane (PM) contact sites at the leading edge of migrating cells, a process in which VapA is implicated. Researchers have used EM to show that while VapA depletion doesn't grossly alter the structure of these contact sites, it does affect their stability. Furthermore, ultrastructural analysis via EM has been crucial in studies involving the knockout of VapA and its homolog VapB, providing detailed images of cellular structures in the absence of these proteins. This technique allows for the direct visualization of changes in organelle morphology and interactions, offering critical insights into the protein's function.

Genetic Perturbation Studies

Genetic manipulation has been a powerful tool for dissecting the function of the this compound. By altering the genetic blueprint, researchers can observe the resulting changes in protein function and cellular processes, thereby deducing the protein's role.

Gene Knockdown and Gene Deletion Methodologies

Gene knockdown and deletion techniques have been pivotal in understanding VapA's function. In Rhodococcus equi, deletion of the vapA gene has been shown to attenuate the bacterium's ability to replicate within host macrophages. This demonstrates the critical role of VapA in intracellular survival. Studies have created unmarked, in-frame deletions of vapA to serve as a genetic background for expressing modified versions of the protein, allowing for detailed structure-function analyses.

In broader cell biology, knockdown approaches using small interfering RNA (siRNA) or short hairpin RNA (shRNA) have been employed to reduce the expression of VapA and its homolog VapB. For example, siRNA-mediated knockdown of VAPA and VAPB has been shown to affect the clustering of certain ion channels, indicating a role for these proteins in their localization. Similarly, shRNA has been used to decrease VAPA expression, leading to reduced androgen receptor trafficking in Sertoli cells. These studies highlight how reducing or eliminating VapA expression allows researchers to investigate its specific cellular functions.

Site-Directed Mutagenesis for Functional Domain Analysis

Site-directed mutagenesis is a precise technique used to alter specific amino acids within a protein to study the function of different domains. This approach has been applied to investigate the this compound family. For example, mutations have been introduced into the VapA sequence to approximate that of the less virulent VapB, in an attempt to pinpoint the residues responsible for VapA's virulence-related activities. However, these specific point mutations did not confer VapA-like functions to VapB.

Biophysical and Biochemical Assays for Functional Characterization

A variety of biophysical and biochemical assays have been employed to characterize the functional properties of the this compound, particularly its interactions with membranes.

In Vitro Membrane Permeabilization Assays

In vitro membrane permeabilization assays are critical for directly assessing the ability of VapA to disrupt membrane integrity. These assays typically use model membranes, such as liposomes, to mimic cellular membranes. Studies have shown that recombinant VapA can permeabilize liposomes, leading to the release of encapsulated fluorescent dyes like 5(6)-carboxyfluorescein. This provides direct evidence for VapA's membrane-disrupting activity.

The principle of these assays involves monitoring the leakage of a fluorescent probe from the interior of a vesicle. The increase in fluorescence upon release from the quenched environment inside the liposome (B1194612) indicates membrane permeabilization. Such assays have been used to compare the activity of VapA with its homologs, VapB and VapN, revealing that VapA has a stronger membrane-permeabilizing effect, which correlates with its role in virulence. These experiments have also demonstrated that VapA's ability to permeabilize membranes is pH-dependent, with greater activity at a more acidic pH, which is relevant to the phagosomal environment where R. equi resides.

Table 1: Summary of Methodological Approaches in VapA Research

Methodological Category Specific Technique Key Findings Related to VapA References
Advanced Microscopy Confocal & Super-Resolution (STED)Visualization of VapA's role in trafficking between parasitophorous vacuoles and the ER.
Electron MicroscopyUltrastructural analysis of VapA's impact on ER-plasma membrane contact sites.
Genetic Perturbation Gene Knockdown/DeletionDeletion of vapA attenuates R. equi virulence; knockdown affects cellular trafficking.
Site-Directed MutagenesisInvestigation of functional domains and specific amino acid residues crucial for VapA's activity.
Biophysical & Biochemical Assays In Vitro Membrane PermeabilizationDirect evidence of VapA's ability to disrupt lipid membranes, a key aspect of its function.

Lipid Binding Assays

The function of Vesicle-associated membrane protein-associated protein A (VapA) is intrinsically linked to its role as an endoplasmic reticulum (ER) anchor for a variety of lipid-binding and transfer proteins. This interaction is fundamental to inter-organelle lipid transport and homeostasis. Assays to determine and characterize the binding of VapA to these lipid-associated proteins are therefore crucial in VapA research.

A primary mechanism for this interaction is the binding of VapA's N-terminal Major Sperm Protein (MSP) domain to a conserved motif known as FFAT (two phenylalanines in an acidic tract) found in many of its binding partners. This interaction tethers the partner protein to the ER, facilitating the transfer of lipids.

Research has employed various methodologies to confirm these interactions. For instance, glutathione (B108866) S-transferase (GST) pull-down experiments were used to validate the interaction between the glycolipid transfer protein (GLTP) and VapA. This technique involves tagging one protein (e.g., GLTP) and using it as bait to "pull down" its binding partner (VapA) from a cell lysate.

Studies have identified several key lipid-binding proteins that interact with VapA, highlighting its central role in lipid metabolism. These include the ceramide transport protein (CERT), which is essential for moving ceramide from the ER to the Golgi apparatus, and the oxysterol-binding protein (OSBP), which is involved in sterol transport. The table below summarizes key lipid-binding partners of VapA and the assays used to study their interaction.

Interacting ProteinLipid(s) Transferred/BoundAssay Method(s)Reference(s)
CERT (Ceramide transfer protein)CeramideProximity-ligation assay, Immunoprecipitation
OSBP (Oxysterol-binding protein)Sterols (e.g., Cholesterol), Phosphatidylinositol-4-phosphateCo-immunoprecipitation
GLTP (Glycolipid transfer protein)GlycolipidsGST pull-down
ORPs (Oxysterol-binding protein-related proteins)Sterols, PhosphoinositidesProximity-ligation assay, Immunoprecipitation
ACBD5 (Acyl-CoA binding domain containing 5)Acyl-CoA estersAffinity purification-mass spectrometry

Quantitative Interaction Assays (e.g., Co-immunoprecipitation, Surface Plasmon Resonance)

To move beyond simple identification of binding partners towards a quantitative understanding of these interactions, researchers utilize more advanced assays. These methods provide data on the strength, stoichiometry, and dynamics of protein complexes.

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used and powerful technique to study protein-protein interactions in their native cellular environment. The method involves using an antibody to capture a specific protein (the "bait," e.g., VapA) from a cell lysate, thereby also pulling down any proteins that are bound to it (the "prey"). These associated proteins can then be identified by techniques like Western blotting or mass spectrometry.

Co-IP has been instrumental in validating numerous VapA interactions. For example, the physical association between VapA and the motor protein prestin was confirmed in mammalian cells using Co-IP. Similarly, this method was used to identify novel VapA interaction partners at the inner nuclear membrane, such as LAP2, emerin, and Nup98. Furthermore, proximity-ligation assays, a related technique that provides spatial information, combined with immunoprecipitation, revealed that infection by the parasite Leishmania amazonensis disrupts the interaction between VapA and the lipid transfer proteins CERT and ORP1L. By employing semi-quantitative immunoblotting following the Co-IP, researchers can estimate the relative abundance of interacting proteins under different conditions, providing a more quantitative insight into the stability of the complex.

VapA Interacting PartnerCellular Context/FindingReference(s)
PrestinInteraction confirmed in mammalian HEK293T cells.
LAP2, Emerin, Nup98Identified as nuclear interaction partners of VapA.
CERT, ORP1LInteraction is disrupted during Leishmania amazonensis infection.
ORP3Hyperphosphorylation of ORP3 regulates its interaction with VapA.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time, quantitative analysis of molecular interactions. In a typical SPR experiment, one molecule (the ligand, e.g., VapA) is immobilized on a sensor chip surface. A solution containing the potential binding partner (the analyte) is then flowed over this surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.

This technique provides detailed kinetic data, including:

Association rate constant (kₐ): The rate at which the two molecules bind.

Dissociation rate constant (kₔ): The rate at which the complex falls apart.

Equilibrium dissociation constant (Kₗ): A measure of the binding affinity (strength) of the interaction.

SPR is particularly well-suited for studying protein-protein and protein-lipid interactions. For VapA research, it can be used to precisely quantify the binding affinity between the VapA-MSP domain and various FFAT-motif-containing peptides or full-length proteins. Moreover, by immobilizing lipid bilayers or liposomes on specialized sensor chips, SPR can directly measure the interaction of VapA with different lipid species, providing invaluable quantitative data on lipid-binding specificity and kinetics. While specific SPR data for VapA were not detailed in the reviewed literature, it represents a key advanced methodology for quantitative characterization of the diverse interactions central to VapA's function.

Q & A

Q. What is the primary role of VapA in Rhodococcus equi pathogenesis?

VapA (Virulence-associated protein A) is a plasmid-encoded surface protein critical for R. equi virulence. It enables intracellular survival and replication in macrophages by disrupting phagosomal and lysosomal membrane integrity, preventing acidification of these compartments . Strains lacking the vapA gene or its plasmid exhibit attenuated virulence in murine and foal infection models . Methodologically, knockout studies comparing wild-type and ΔvapA strains in macrophage assays are key to validating its role .

Q. How is VapA typically detected and quantified in bacterial samples?

  • PCR amplification : Primers targeting conserved regions of the vapA gene (e.g., forward: 5'-CGGAATTCCGTTGATGAGGA-3'; reverse: 5'-CCGCTCGAGTCATTCCTCGT-3') confirm gene presence .
  • Antibody-based methods : Western blotting and flow cytometry using anti-VapA antibodies (e.g., anti-Strep Tag FITC) detect protein expression and surface localization .
  • Mass spectrometry : Identifies VapA in proteomic profiles of virulent R. equi strains .

Advanced Research Questions

Q. How can researchers experimentally determine the role of VapA’s N-terminal domain in cell surface localization?

  • Chimeric protein studies : Fusion of the VapA N-terminal domain (residues T32-Q84) with non-surface-localized proteins (e.g., VapD) demonstrates its sufficiency for membrane anchoring. Flow cytometry after FITC-antibody labeling quantifies surface exposure .
  • Trypsin digestion assays : Post-staining trypsin treatment reduces fluorescence in cells expressing N-terminal hybrids, confirming surface accessibility .
  • Structural analysis : Circular dichroism reveals β-sheet dominance (51% in VapA), suggesting structural motifs critical for membrane interaction .

Q. How should contradictory findings regarding VapA’s sufficiency for intracellular growth be addressed?

While VapA is essential for virulence, it alone cannot restore intracellular replication in ΔvapA mutants. This suggests cooperativity with other plasmid-encoded factors (e.g., VapB, VapG). Methodological approaches include:

  • Complementation assays : Introducing vapA alone or with other vap genes into avirulent strains to test functional redundancy .
  • Macrophage infection models : Comparing phagosomal pH (using pH-sensitive dyes) and lysosomal fusion (LAMP-1 staining) in strains expressing VapA versus core-VapA (lacking the N-terminus) .
  • Transcriptomic profiling : Identifying co-regulated genes during macrophage infection to uncover auxiliary virulence pathways .

Q. What experimental strategies resolve discrepancies in VapA’s host-specific virulence mechanisms?

Polymorphic vapA sequences in R. equi isolates from foals versus soil suggest host adaptation . To investigate:

  • Comparative genomics : Aligning vapA sequences across clinical and environmental strains to identify virulence-associated SNPs .
  • Host-cell binding assays : Testing VapA variants for affinity to equine vs. murine macrophage receptors using surface plasmon resonance (SPR) .
  • In vivo models : Infecting foals and mice with isogenic vapA variants to correlate sequence differences with disease severity .

Methodological Considerations

  • Flow cytometry : Critical for quantifying surface localization of VapA fusion proteins (e.g., VapA-VapD chimeras) .
  • Structural modeling : Predicts lipid-binding regions in VapA’s amphipathic core, guiding mutagenesis studies .
  • Ethical compliance : Use approved animal models (e.g., murine infection) and adhere to biosafety protocols for R. equi, a zoonotic pathogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.